Vernolic acid methyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Vernolic acid methyl ester is synthesized through the esterification of vernolic acid. The process involves the reaction of vernolic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction typically proceeds as follows:
Vernolic Acid+Methanol→Vernolic Acid Methyl Ester+Water
Industrial Production Methods: Industrial production of this compound involves the extraction of vernonia oil from the seeds of Vernonia galamensis. The oil is then hydrolyzed to obtain vernolic acid, which is subsequently esterified with methanol to produce the methyl ester . The process is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the epoxy group, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form diols by the opening of the epoxy ring.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, resulting in the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Various epoxides and hydroxylated derivatives.
Reduction: Diols.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Vernolic acid methyl ester has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of vernolic acid methyl ester involves its interaction with various molecular targets and pathways. The epoxy group in the compound can react with nucleophilic sites in biological molecules, leading to the modulation of enzymatic activity and signaling pathways . This interaction can result in various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Linoleic Acid 1213-oxide Methyl Ester: Similar in structure but lacks the epoxy group.
Epoxy Stearic Acid Methyl Ester: Contains an epoxy group but differs in the position of the epoxy ring.
Crepenynic Acid Methyl Ester: Contains a triple bond instead of an epoxy group.
Uniqueness: Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
methyl (Z)-11-[(2R,3S)-3-pentyloxiran-2-yl]undec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h9,12,17-18H,3-8,10-11,13-16H2,1-2H3/b12-9-/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSVQVYMBXVLFI-IPASSIEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H]1[C@H](O1)C/C=C\CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482655 | |
Record name | Vernolic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2733-91-7 | |
Record name | Vernolic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes vernolic acid methyl ester suitable for functionalizing ordered mesoporous materials (OMMs)?
A1: this compound (VAME), derived from vernolic acid found in Vernonia oil, possesses an epoxy group and an alkene group. [] This dual functionality makes it a promising candidate for anchoring onto the surface of OMMs, allowing for further modifications and potential applications in catalysis. []
Q2: How does the type of ordered mesoporous material influence the effectiveness of VAME functionalization and subsequent silver nanoparticle loading?
A2: Research has shown that the properties of the OMM support significantly impact VAME functionalization and silver nanoparticle loading. For instance, pure silica SBA-15, with its high surface area (500 m2/g) and appropriate pore size (6 nm), demonstrated efficient loading of silver nanoparticles when functionalized with VAME. [] This suggests that OMMs with specific structural properties can enhance the interaction with VAME and the subsequent formation and stabilization of nanoparticles.
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